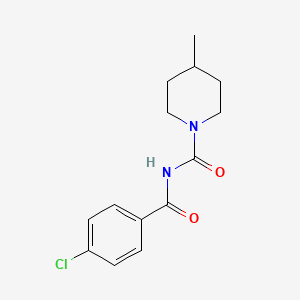

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

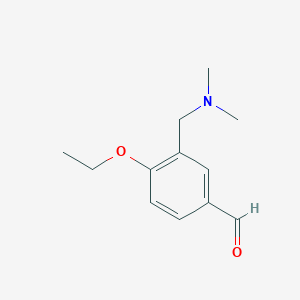

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide, also known as 4C-TMP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the late 1990s and has since gained attention for its potential applications in scientific research.

Applications De Recherche Scientifique

Triazole Derivatives and Anticonvulsive Activity

A study discusses the properties of triazole derivatives, including N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide. These compounds have shown valuable pharmacological properties, particularly anti-convulsive activity, and are useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).

Antitumor Activity

Research on acridine derivatives, structurally similar to N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide, demonstrates significant antitumor activities. These derivatives, particularly the ones substituted at certain positions, have shown high levels of in vitro and in vivo antileukemic activity, indicating their potential in cancer treatment (Rewcastle et al., 1986).

Inhibition of Gene Expression

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide and its derivatives have been explored as inhibitors of NF-kappaB and AP-1 gene expression. These compounds, after structure-activity relationship studies, have shown potential in improving oral bioavailability and efficacy in inhibiting transcription mediated by NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

DNA Binding and Cytotoxicity

The synthesis and properties of DNA-threading bis(9-aminoacridine-4-carboxamides), which include N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide, show that these compounds have the ability to bind DNA and exhibit cytotoxicity towards human leukemic cells. This property is crucial for their potential use in cancer therapy (He et al., 2008).

CGRP Receptor Inhibition

Research on a derivative of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide, specifically designed as a CGRP receptor antagonist, has been conducted. The study involved the development of a stereoselective and economical synthesis of this compound, highlighting its importance in targeting the calcitonin gene-related peptide (CGRP) receptor, which has implications in various physiological processes (Cann et al., 2012).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 4-chlorobenzoic acid, have been found to interact with enzymes like 4-chlorobenzoyl coa ligase . This enzyme plays a crucial role in the metabolism of certain compounds, particularly in the degradation of aromatic compounds.

Mode of Action

This is a common mechanism in the metabolism of aromatic compounds .

Biochemical Pathways

This process typically involves the conversion of the aromatic compound into a more easily metabolizable form, which can then be further broken down by the cell .

Pharmacokinetics

The solubility of the compound in dmso and methanol suggests that it might be well-absorbed in the body .

Result of Action

Based on the known actions of similar compounds, it can be hypothesized that this compound might play a role in the metabolism of certain aromatic compounds, potentially aiding in their breakdown and removal from the body .

Propriétés

IUPAC Name |

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O2/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONHCMAMWLDRGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49826664 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2370336.png)

![4-[4-(Propan-2-yloxy)phenyl]butan-2-amine](/img/structure/B2370339.png)

![(5-Bromofuran-2-yl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2370341.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2370344.png)

![7-Cyclopropyl-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2370345.png)

![5-(2-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2370346.png)

![Ethyl 1-(aminomethyl)-2-oxabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B2370348.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2370351.png)